molecular formula C12H18OSSi B8326679 1-Methylthio-4-[1[(trimethylsilyl)oxy]ethenyl]benzene

1-Methylthio-4-[1[(trimethylsilyl)oxy]ethenyl]benzene

Cat. No.: B8326679
M. Wt: 238.42 g/mol
InChI Key: CQPLIUJNNKSKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylthio-4-[1[(trimethylsilyl)oxy]ethenyl]benzene is a useful research compound. Its molecular formula is C12H18OSSi and its molecular weight is 238.42 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18OSSi

Molecular Weight

238.42 g/mol

IUPAC Name

trimethyl-[1-(4-methylsulfanylphenyl)ethenoxy]silane

InChI

InChI=1S/C12H18OSSi/c1-10(13-15(3,4)5)11-6-8-12(14-2)9-7-11/h6-9H,1H2,2-5H3

InChI Key

CQPLIUJNNKSKME-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CC=C(C=C1)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, 11.0 g (66.2 mmol) of 4-(methylthio)acetophenone (prepared in Step 1 of Example 1) and 13.8 mL (99 mmol) of triethylamine in 50 mL of acetonitrile was treated with 12.6 mL (99.3 mmol) of chlorotrimethylsilane at ambient temperature and allowed to stir for 20 minutes prior to the slow addition of a suspension of 14.9 g (99.4 mmol) of sodium iodide in 60 mL of acetonitrile. The reaction was stirred for 3 hours, poured into ice/water, and extracted with hexane. The extracts were combined, dried (K2CO3), and concentrated in vacuo to give 16 g of crude 1-methylthio-4-[1[(trimethylsilyl)oxy]ethenyl]benzene as an oil: NMR (CDCl3) δ 0.26 (s, 9H), 2.48 (s, 3H), 4.39 (d, J=2 Hz, 1H), 4.87 (d, J=2 Hz, 1H), 7.20 (d, J=8 Hz, 2H), 7.50 (d, J=8Hz, 2H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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